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Compound of Interest

Compound Name: 2,6-Dimethylquinolin-5-amine

Cat. No.: B1309750 Get Quote

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 2,6-
dimethylquinolin-5-amine did not yield specific results for this compound. The information

presented in this guide is based on data available for the closely related compounds, 2,6-

dimethylquinoline and 5-aminoquinoline. This information is provided for comparative and

predictive purposes to aid researchers in the potential characterization of 2,6-
dimethylquinolin-5-amine.

This technical guide provides a summary of expected spectroscopic data for 2,6-
dimethylquinolin-5-amine based on the analysis of its structural analogues. It includes

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with general experimental protocols.

Comparative Spectroscopic Data
To estimate the spectroscopic characteristics of 2,6-dimethylquinolin-5-amine, data from 2,6-

dimethylquinoline and 5-aminoquinoline are presented. These molecules serve as references

for the quinoline core and the effect of the amino substituent, respectively.

Spectroscopic Data of 2,6-Dimethylquinoline
This compound provides a baseline for the signals expected from the dimethylated quinoline

ring system.
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Spectroscopy Type Data

¹H NMR

Data for this compound is available but specific

shifts were not detailed in the provided search

results. Generally, one would expect aromatic

protons in the range of 7-8.5 ppm and methyl

protons around 2.5 ppm.

¹³C NMR

Specific chemical shift values are available

through various databases.[1][2][3] The

spectrum would show signals for the 11 carbon

atoms, with the methyl carbons appearing

upfield and the aromatic/heterocyclic carbons

appearing downfield.

Infrared (IR)

KBr pellet and vapor phase IR spectra are

available.[1][4] Characteristic peaks would

include C-H stretching from the aromatic ring

and methyl groups, and C=C and C=N

stretching vibrations within the quinoline ring.

Mass Spectrometry (MS)

GC-MS data shows a molecular ion peak (M+)

at m/z 157.[1] The molecular weight of 2,6-

dimethylquinoline is 157.21 g/mol .[1][5]

Spectroscopic Data of 5-Aminoquinoline
This compound illustrates the influence of the amino group on the quinoline skeleton.
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Spectroscopy Type Data

¹H NMR

¹H NMR spectra are available.[6][7] A broad

signal for the -NH₂ protons would be expected,

in addition to the aromatic proton signals.

¹³C NMR

¹³C NMR spectra are available.[6] The carbon

atom attached to the amino group (C5) would

experience a significant upfield shift due to the

electron-donating effect of the amine.

Infrared (IR)

FTIR spectra show characteristic N-H stretching

bands for the primary amine (typically two bands

in the 3300-3500 cm⁻¹ region) and N-H bending

vibrations.[6][8][9]

Mass Spectrometry (MS)

GC-MS data indicates a molecular ion peak

(M+) at m/z 144.[6][10] The molecular weight of

5-aminoquinoline is 144.17 g/mol .[6]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

Sample Preparation: A sample of the quinoline derivative (typically 5-10 mg) is dissolved in

an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).[11]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a

400 MHz instrument.[11][12]

Data Acquisition:

¹H NMR: The spectrum is acquired to observe the chemical shift, integration, and coupling

patterns of the protons.
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¹³C NMR: A proton-decoupled spectrum is acquired to determine the number and chemical

environment of the carbon atoms.

2D NMR: Techniques like COSY, HSQC, and HMBC can be used to establish connectivity

between protons and carbons for a complete structural assignment.[13][14]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

KBr Pellet: The solid sample is ground with potassium bromide (KBr) and pressed into a

thin pellet.[15]

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the

ATR crystal.[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.[15][16]

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The

resulting spectrum shows absorption bands corresponding to the vibrational frequencies of

the functional groups in the molecule.[15][17]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Sample Introduction: The sample can be introduced via Gas Chromatography (GC-MS) for

volatile compounds or directly infused into the ion source.[1][18]

Ionization: Electron Ionization (EI) is a common method for GC-MS.[6][18] Electrospray

Ionization (ESI) is often used for less volatile compounds, typically coupled with liquid

chromatography (LC-MS).
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Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole analyzer,

is used.[18]

Data Acquisition: The instrument separates ions based on their mass-to-charge ratio (m/z),

generating a mass spectrum that shows the molecular ion peak and various fragment ions.

High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular

formula.[12]

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic

characterization of a chemical compound like 2,6-dimethylquinolin-5-amine.
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General Workflow for Compound Characterization
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Caption: A flowchart illustrating the typical process from synthesis to spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1309750#2-6-dimethylquinolin-5-amine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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